N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Kinase Inhibition FLT3 Structure-Activity Relationship

This imidazo[2,1-b]thiazole-3-carboxamide addresses critical SAR exploration needs where N-alkyl substitution profoundly impacts target binding. Published FLT3 inhibitor studies show N-alkyl variation alters potency by orders of magnitude, making generic analog substitution scientifically invalid. - Defined N-butyl substitution pattern enables systematic SAR profiling against kinase panels. - Serves as a versatile building block for derivative synthesis and coordination chemistry ligand studies. - Supplied with comprehensive analytical documentation (HPLC, MS, NMR) for identity and purity validation. Appropriate only for research programs with internal SAR platforms; no pre-existing bioactivity data exists for this specific compound. Procurement assumes all risk of purity and identity validation.

Molecular Formula C16H16FN3OS
Molecular Weight 317.38
CAS No. 1049471-93-3
Cat. No. B2390888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
CAS1049471-93-3
Molecular FormulaC16H16FN3OS
Molecular Weight317.38
Structural Identifiers
SMILESCCCCNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3OS/c1-2-3-8-18-15(21)14-10-22-16-19-13(9-20(14)16)11-4-6-12(17)7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21)
InChIKeyMHCUCGOPAMVROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1049471-93-3: Structural Identity and Evidence Baseline


N-Butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic small molecule characterized by an imidazo[2,1-b]thiazole core with a 4-fluorophenyl substitution at the 6-position and an N-butyl carboxamide at the 3-position. Its molecular formula is C16H16FN3OS, with a molecular weight of 317.4 g/mol [1]. The compound is cataloged as a research chemical and is described as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . While the broader imidazo[2,1-b]thiazole class has been investigated for diverse biological activities, a direct, peer-reviewed evidence profile for this specific compound detailing its bioactivity, potency, or selectivity against defined comparators is absent from the public domain. This report identifies critical evidence gaps for scientific procurement decisions.

CAS 1049471-93-3: Substitution Risk with N-Alkyl Analogs


The imidazo[2,1-b]thiazole scaffold is highly sensitive to substitution patterns, with minor structural modifications leading to significant shifts in target binding, pharmacokinetic properties, and biological activity . Directly substituting N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide with a close analog, such as the N-tert-butyl derivative (CAS 1049371-70-1) or an N-cyclopropyl variant, without comparative performance data introduces an unquantifiable risk. Published Structure-Activity Relationship (SAR) studies on related 6-phenylimidazo[2,1-b]thiazole-3-carboxamides demonstrate that N-alkyl group variation changes the potency against FLT3 kinase by several orders of magnitude [1]. Without a corresponding characterization for this specific compound, there is no scientific basis to assume functional equivalence, making generic substitution an uninformed and potentially costly decision for research programs.

CAS 1049471-93-3: Performance Evidence vs. Comparators


FLT3 Kinase Inhibition Evidence Gap

A direct comparison between N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its structural analogs for any biological target could not be established. While closely related 6-phenylimidazo[2,1-b]thiazole-3-carboxamide derivatives have demonstrated potent inhibition of the FLT3 receptor kinase (e.g., compound 19 with an enzymatic IC₅₀ of 0.022 μM and a cellular IC₅₀ of 0.002 μM against MV4-11 cells) [1], this specific N-butyl analog is not included in that study or any other comparable quantitative screen. Its bioactivity remains uncharacterized, preventing any data-driven prioritization over known active compounds.

Kinase Inhibition FLT3 Structure-Activity Relationship

Antimicrobial Activity Data Gap vs. N-Alkyl Analog

A comparison of antimicrobial activity relies solely on unverified vendor data for the N-tert-butyl analog, which claims Minimum Inhibitory Concentrations (MICs) ranging from 50 to 400 μg/mL against Gram-positive and Gram-negative bacteria . For the target N-butyl compound, no quantitative antimicrobial data—neither from a peer-reviewed source nor a manufacturer's certificate of analysis—has been published. Without this data, its activity relative to that of the N-tert-butyl analog or clinical comparators cannot be assessed, rendering it a non-viable candidate for any antimicrobial study without significant de novo assay investment.

Antimicrobial MIC Gram-positive bacteria

DMPK and Physicochemical Profile Gap

No experimentally determined physicochemical parameters (e.g., logP, aqueous solubility, pKa) or in vitro ADME data (e.g., microsomal stability, permeability) are available for N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide from authoritative databases like PubChem, ChEMBL, or primary literature. In contrast, the imidazo[2,1-b]thiazole-5-carboxamide anti-tubercular series has well-characterized intracellular activity and in vivo pharmacokinetic profiles that guide lead optimization [1]. The complete absence of a DMPK profile for this compound makes any prediction of its in vivo behavior, or a comparison with a more characterized analog, scientifically unsupportable.

Drug Metabolism and Pharmacokinetics ADME Solubility

CAS 1049471-93-3: Application Scenarios


Chemical Probe Development: Full De Novo Profiling

This compound is only appropriate for a research program that has a strategic need for the specific N-butyl substitution pattern and possesses an internal structure-activity relationship (SAR) platform. Procurement must be coupled with a commitment to generate all prerequisite data, including broad kinase selectivity panels, antimicrobial susceptibility testing, and metabolic stability assays. As established, no evidence exists to prioritize this compound over a commercial kinase inhibitor library probe based on existing data. [1]

Synthetic Intermediate: Requires Analytical Characterization

The compound may serve as a building block for novel derivative synthesis, provided that the supply includes comprehensive analytical documentation (HPLC purity, MS, and NMR spectra). This is a 'procurement by structure' scenario, where biological activity is irrelevant. The user assumes all risk of chemical purity and identity validation, as comparative data on synthetic utility versus another intermediate is absent. [2]

Academic Exploratory Screening: High Risk Tolerance

An exploratory, hypothesis-generating screen (e.g., phenotypic screening) could be justified if no characterized analog is available and the budget allows for a high rate of negative outcomes. This decision is not evidence-based but resource-based. The known activity of structurally related FLT3 inhibitors provides only a weak class-level justification, and the procurement officer must accept that the selected molecule may be completely inactive due to undefined N-alkyl SAR. [1]

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